molecular formula C9H5BrF2N2O B2968425 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one CAS No. 50419-39-1

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one

Cat. No.: B2968425
CAS No.: 50419-39-1
M. Wt: 275.053
InChI Key: AIJRKKNKZCBDDI-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of bromine and difluoromethyl groups in this compound potentially enhances its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with bromoanthranilic acid.

    Formation of Quinazolinone Core: Bromoanthranilic acid reacts with benzoyl chloride to form the quinazolinone core.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a reaction with a suitable difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted quinazolinones.

    Oxidation: Formation of quinazolinone oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
  • 6-Bromo-2-phenylquinazolin-4(3H)-one

Comparison

  • Chemical Structure : The presence of different substituents (e.g., difluoromethyl vs. trifluoromethyl) can significantly alter the compound’s reactivity and biological activity.
  • Biological Activity : Each compound may exhibit unique biological activities due to differences in their chemical structure.
  • Uniqueness : 6-Bromo-2-(difluoromethyl)quinazolin-4(3H)-one is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJRKKNKZCBDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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